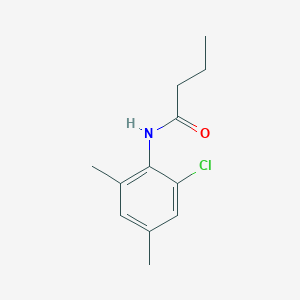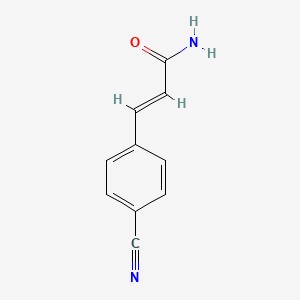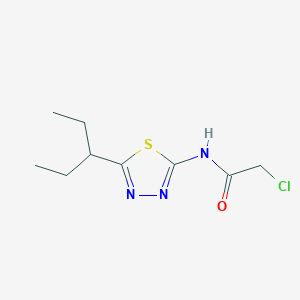
N-(2-chloro-4,6-dimethylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylphenyl)butanamide, also known as Chloro-DMAA, is a synthetic compound that has gained attention in scientific research due to its potential as a performance-enhancing drug. This compound has been found to have similar effects to 1,3-dimethylamylamine (DMAA), a banned substance in many countries due to its potential health risks. Chloro-DMAA is a compound that is gaining interest in the scientific community due to its potential as a research tool in the field of pharmacology.
作用機序
N-(2-chloro-4,6-dimethylphenyl)butanamide is believed to work by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to have vasoconstrictive effects, which may contribute to its potential as a performance-enhancing drug.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may contribute to its potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for ADHD and narcolepsy.
実験室実験の利点と制限
N-(2-chloro-4,6-dimethylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is that it has been found to have similar effects to DMAA, which is a compound that has been extensively studied. This makes it a useful tool for investigating the effects of DMAA and related compounds. However, one limitation is that N-(2-chloro-4,6-dimethylphenyl)butanamide has vasoconstrictive effects, which may make it unsuitable for use in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)butanamide. One direction is to investigate its potential as a treatment for conditions such as ADHD and narcolepsy. Another direction is to investigate its potential as a performance-enhancing drug. Further research is also needed to determine the safety and potential health risks associated with the use of N-(2-chloro-4,6-dimethylphenyl)butanamide. Finally, research is needed to investigate the effects of N-(2-chloro-4,6-dimethylphenyl)butanamide on different types of cells and tissues, which may provide insights into its mechanisms of action.
合成法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2-chloro-4,6-dimethylphenol. This compound is then reacted with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)acetamide. Finally, this compound is reacted with butanoyl chloride to form N-(2-chloro-4,6-dimethylphenyl)butanamide.
科学的研究の応用
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have potential as a research tool in the field of pharmacology. It has been shown to have similar effects to DMAA, which is a compound that has been found to have potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has been used in research studies to investigate its effects on the central nervous system and to determine its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
特性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-5-11(15)14-12-9(3)6-8(2)7-10(12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXFMQPSKDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)


![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)

![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)